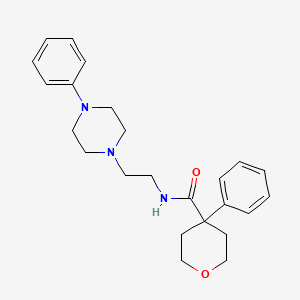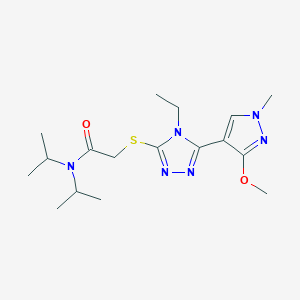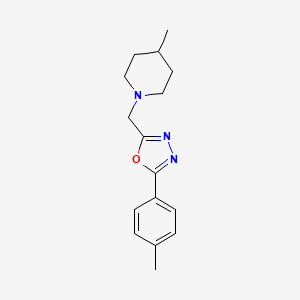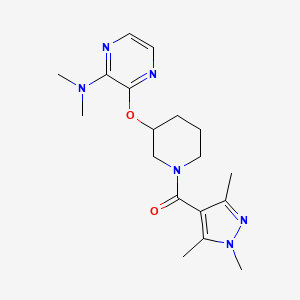![molecular formula C15H15N3O2S B2519582 N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide CAS No. 1788541-60-5](/img/structure/B2519582.png)
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide" is not directly mentioned in the provided papers. However, the papers do discuss various benzamide derivatives and thiazole compounds, which are structurally related to the compound . These compounds are often synthesized for their potential biological activities, such as antiallergic, antibacterial, antifungal, anticancer, and analgesic properties .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic aromatic or heteroaromatic acids or their derivatives. For instance, the synthesis of a related compound, 2,6-difluoro-N-(3-methoxy-1H-pyrazolo[3,4-b]pyridine-5-yl)-3-(propylsulfonamidio)benzamide, was achieved from 2,6-difluorobenzoic acid in a 9-step process . Another example is the synthesis of N-(thiazol-2-yl)benzamide derivatives, which were synthesized and characterized to investigate their gelation behavior . These examples suggest that the synthesis of the compound would likely involve a multi-step process, potentially starting from a benzo[d]thiazole derivative and incorporating the 1-methyl-1H-pyrrol-2-yl moiety through a suitable coupling reaction.
Molecular Structure Analysis
The molecular structure of benzamide and thiazole derivatives is often characterized using spectroscopic techniques such as NMR, IR, and mass spectrometry . The presence of the thiazole ring and the benzamide moiety in the compound suggests that it would exhibit characteristic peaks in these spectroscopic analyses. For example, the NMR spectra would likely show signals corresponding to the aromatic protons, the methyl group on the pyrrole ring, and the amide proton. The IR spectrum would exhibit bands indicative of the amide carbonyl stretch and possibly the C-H bending modes of the thiazole ring.
Chemical Reactions Analysis
Benzamide and thiazole derivatives can participate in various chemical reactions. For instance, the amide group can be involved in hydrolysis reactions under acidic or basic conditions, while the thiazole ring can undergo electrophilic substitution reactions . The specific reactivity of "N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide" would depend on the substituents present on the thiazole and benzamide moieties, but it is reasonable to expect that it would share some reactivity patterns with the compounds discussed in the papers.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzamide and thiazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. For example, the presence of hydroxy groups can increase solubility in polar solvents, while the presence of aromatic systems can contribute to higher melting points . The compound , with both a hydroxyethyl group and an aromatic system, would likely be moderately soluble in polar solvents and have a relatively high melting point. Its stability could be influenced by the presence of the amide bond, which is generally stable under physiological conditions.
Aplicaciones Científicas De Investigación
Synthesis and Medicinal Chemistry
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide is a complex organic compound with potential applications in synthetic and medicinal chemistry due to its structural similarity to benzo[d]thiazole derivatives, which are known for their bioactive properties. Durcik et al. (2020) discuss the efficient synthesis of hydroxy-substituted 2-aminobenzo[d]thiazole-6-carboxylic acid derivatives, emphasizing their role as new building blocks in drug discovery. These derivatives offer the possibility for extensive modification, potentially allowing for the targeted synthesis of compounds with enhanced biological activities, including those related to N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide (Durcik et al., 2020).
Heterocyclic Chemistry and Drug Design
The compound's relevance extends into the synthesis of novel heterocycles, crucial for developing new therapeutic agents. Faty et al. (2011) describe the microwave-assisted synthesis of novel pyrido[3,2-f][1,4]thiazepines, showcasing the versatility of thiazole derivatives in creating bioactive heterocyclic compounds. This work underlines the importance of such derivatives in generating new scaffolds for drug design, possibly applicable to N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide-related research (Faty et al., 2011).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal potential of benzo[d]thiazole derivatives highlights another avenue of scientific research related to N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide. Patel et al. (2011) synthesized new pyridine derivatives with significant antimicrobial activity, indicating the potential of structurally similar compounds for developing new antimicrobial agents (Patel et al., 2011).
Insecticidal Properties
Exploring the insecticidal properties of thiazole derivatives, Fadda et al. (2017) synthesized innovative heterocycles incorporating a thiadiazole moiety, showing effectiveness against the cotton leafworm, Spodoptera littoralis. This research suggests that compounds like N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide could be explored for their potential insecticidal applications, offering an environmentally friendly alternative to traditional pesticides (Fadda et al., 2017).
Mecanismo De Acción
Target of Action
It’s known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, making them potential targets for this compound .
Mode of Action
Indole derivatives are known to interact with their targets in a way that mediates signal transduction downstream of a variety of transmembrane receptors . This interaction can result in changes in cellular function and response .
Biochemical Pathways
Indole derivatives are known to possess various biological activities, suggesting that they may affect a range of biochemical pathways . These activities include antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that this compound may have diverse molecular and cellular effects.
Direcciones Futuras
Propiedades
IUPAC Name |
N-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-18-6-2-3-12(18)13(19)8-16-15(20)10-4-5-11-14(7-10)21-9-17-11/h2-7,9,13,19H,8H2,1H3,(H,16,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKNHXPWJJSJRJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)C2=CC3=C(C=C2)N=CS3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl)benzo[d]thiazole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4-methylphenyl)-3a,4,6,6a-tetrahydro-1H-thieno[3,4-d]imidazole-2-thiol 5,5-dioxide](/img/structure/B2519501.png)
![10-chloro-3-(4-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2519503.png)
![3-(2-chlorophenyl)-N-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2519504.png)



![2-(4-chlorophenoxy)-N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2519509.png)

![(5Z)-1-ethyl-5-{[5-(4-fluorophenyl)furan-2-yl]methylidene}-4-methyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2519511.png)

![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-2-((difluoromethyl)sulfonyl)-N-methylbenzamide](/img/structure/B2519515.png)

